molecular formula C7H10O4 B6589236 3-[(2-methylprop-2-enoyl)oxy]propanoic acid CAS No. 13318-10-0

3-[(2-methylprop-2-enoyl)oxy]propanoic acid

Cat. No.: B6589236
CAS No.: 13318-10-0
M. Wt: 158.15 g/mol
InChI Key: SBWOBTUYQXLKSS-UHFFFAOYSA-N
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Description

3-[(2-methylprop-2-enoyl)oxy]propanoic acid is an organic compound belonging to the carboxylic acid family. It is a colorless, odorless, and water-soluble compound that is used in a variety of scientific research applications. This compound is a common starting material in organic synthesis and is found in many natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methylprop-2-enoyl)oxy]propanoic acid typically involves the esterification of 3-hydroxypropanoic acid with methacrylic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-methylprop-2-enoyl)oxy]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

3-[(2-methylprop-2-enoyl)oxy]propanoic acid is used in a variety of scientific research applications, including:

    Chemistry: As a starting material for the synthesis of other organic compounds, such as amino acids and peptides.

    Biology: To study the mechanism of action of enzymes and the effects of drugs on the body.

    Medicine: In the study of metabolic pathways, such as the Krebs cycle.

    Industry: As a precursor for the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-methylprop-2-enoyl)oxy]propanoic acid is not fully understood. it is believed to interact with certain enzymes, such as those involved in the Krebs cycle, and to inhibit the activity of other enzymes. Additionally, it has been found to interact with certain receptors, such as the GABA-A receptor, and to modulate the activity of certain neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

    Methacrylic acid: Shares the methacryloyl group but lacks the propanoic acid moiety.

    3-hydroxypropanoic acid: Contains the propanoic acid moiety but lacks the methacryloyl group.

    Acrylic acid: Similar in structure but lacks the methyl group on the double bond.

Uniqueness

3-[(2-methylprop-2-enoyl)oxy]propanoic acid is unique due to its combination of the methacryloyl and propanoic acid moieties. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable starting material for the synthesis of various organic compounds.

Properties

CAS No.

13318-10-0

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

3-(2-methylprop-2-enoyloxy)propanoic acid

InChI

InChI=1S/C7H10O4/c1-5(2)7(10)11-4-3-6(8)9/h1,3-4H2,2H3,(H,8,9)

InChI Key

SBWOBTUYQXLKSS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCC(=O)O

Purity

95

Origin of Product

United States

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